molecular formula C8H18O B013450 2-Methyl-4-heptanol CAS No. 21570-35-4

2-Methyl-4-heptanol

Cat. No. B013450
CAS RN: 21570-35-4
M. Wt: 130.23 g/mol
InChI Key: QXPLZEKPCGUWEM-UHFFFAOYSA-N
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Description

2-Methyl-4-heptanol is a colorless liquid with a strong odor. It is an organic compound that belongs to the family of alcohols. This compound is widely used in the chemical industry as a solvent, intermediate, and in the production of fragrances. It is also used in scientific research to study its effects on biochemical and physiological processes.

Scientific Research Applications

  • Synthesis for Pheromones : 2-Methyl-4-heptanol has been synthesized using leucine enantiomers, providing a new method for the synthesis of West Indian sugarcane borer pheromone components (Takenaka, Takikawa, & Mori, 1996).

  • Fuel Blend Emissions : N-heptanol-methyl oleate biodiesel blends, which may include this compound, have been shown to significantly reduce soot and NOx emissions, improving combustion and emission characteristics in rapid compression-expansion machines (El-Seesy, Kayatas, Hawi, Kosaka, & He, 2020).

  • Chemical Dynamics : The dynamics of 4-methyl-3-heptanol, a related compound, mixed with 2-ethyl-1-hexanol suggest that ring-like supramolecular structures become energetically unfavorable in such mixtures, indicating the complexity of chemical interactions involving these compounds (Bauer et al., 2013).

  • Biological Studies : 4-Methyl-3-heptanone, another similar compound, is a principal component in the secretion from mandibular glands of certain ant species, showcasing the biological relevance of these types of compounds (Do Nascimento et al., 1997).

  • Fragrance Ingredient : 2,6-dimethyl-4-heptanol, also structurally similar to this compound, has been identified as a safe fragrance ingredient with no known adverse effects on health, indicating its potential use in consumer products (Mcginty, Scognamiglio, Letizia, & Api, 2010).

Biochemical Analysis

Biochemical Properties

2-Methyl-4-heptanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with alcohol dehydrogenase, an enzyme that catalyzes the oxidation of alcohols to aldehydes or ketones. This interaction is crucial for the metabolism of this compound in biological systems. Additionally, this compound can form hydrogen bonds with proteins, affecting their structure and function .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain signaling pathways, leading to changes in gene expression. This modulation can result in altered cellular metabolism, affecting the overall function of the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to their inhibition or activation. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding. This inhibition can result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties and effects on cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes. For instance, high doses of this compound can lead to toxic effects, including cellular damage and altered metabolic processes. These dosage-dependent effects are crucial for understanding the safe and effective use of this compound in biochemical applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which convert it into corresponding aldehydes and acids. These metabolic pathways are essential for the detoxification and elimination of this compound from the body. Additionally, this compound can affect metabolic flux and metabolite levels, influencing overall metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of this compound in different cellular compartments. For example, this compound can bind to lipid membranes, affecting its distribution and transport within cells .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, affecting its activity and function. For instance, this compound can be localized to the endoplasmic reticulum, where it interacts with enzymes involved in lipid metabolism .

properties

IUPAC Name

2-methylheptan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-4-5-8(9)6-7(2)3/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPLZEKPCGUWEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871326
Record name 2-Methyl-4-heptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21570-35-4
Record name 2-Methyl-4-heptanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21570-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylheptan-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021570354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-4-heptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylheptan-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.393
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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